molecular formula C10H11N3OS B599013 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 150986-84-8

6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No. B599013
M. Wt: 221.278
InChI Key: ONWFDBVICXATKK-UHFFFAOYSA-N
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Description

“6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile” is a chemical compound that is part of a series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of this compound involves the use of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups . Other related compounds such as ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride have also been synthesized.


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine nucleus . The InChI code for the compound is 1S/C10H14N3O2S/c1-5(14)13-3-2-6-7(4-13)16-10(12)8(6)9(11)15/h16H,2-4,12H2,1H3,(H2,11,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.31 . Its IUPAC name is 6-acetyl-2-amino-4,5,6,7-tetrahydro-1H-1lambda3-thieno[2,3-c]pyridine-3-carboxamide . The compound should be stored at a temperature of 28 C .

Scientific Research Applications

  • Synthesis of Derivatives

    Reactions of similar compounds have been studied for the synthesis of various derivatives. For example, 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile reacted with substituted benzylidenemalononitriles to form 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009).

  • Antimicrobial Activity

    Some derivatives of similar compounds have been synthesized and tested for antimicrobial activities. For instance, 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were reacted with various reagents, resulting in compounds that were screened for their antimicrobial properties (Abdel-rahman, Bakhite, Al-Taifi, 2002).

  • Synthesis of Heterocyclic Compounds

    There has been research into the synthesis of fused heterocyclic compounds starting from similar structures. For example, 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was used to synthesize a variety of such compounds (El-Dean, Radwan, Zaki, 2010).

  • Modulators and Antagonists

    Some 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been evaluated as potential allosteric modulators and antagonists at the A1 adenosine receptor, indicating potential pharmaceutical applications (Aurelio, Valant, Figler, Flynn, Linden, Sexton, Christopoulos, Scammells, 2009).

  • Molecular Docking and In Vitro Screening

    Novel pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific target proteins. These compounds have also exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, Assirey, 2018).

  • Stereoselective Synthesis

    Microwave-induced stereoselective synthesis of similar compounds has been developed, demonstrating the utility of microwave irradiation in the synthesis of specific isomers of chemical compounds (Rahmati, Alizadeh Kouzehrash, 2011).

properties

IUPAC Name

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6(14)13-3-2-7-8(4-11)10(12)15-9(7)5-13/h2-3,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWFDBVICXATKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152837
Record name 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

CAS RN

150986-84-8
Record name 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile
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Citations

For This Compound
1
Citations
HX Xie, J Zhang, Y Li, JH Zhang, SK Liu, J Zhang… - Bioorganic …, 2021 - Elsevier
α-Glucosidase inhibitors, which can inhibit the digestion of carbohydrates into glucose, are one of important groups of anti-type 2 diabetic drugs. In the present study, we report our effort …
Number of citations: 17 www.sciencedirect.com

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